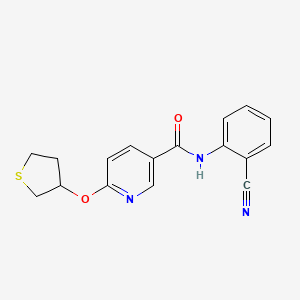

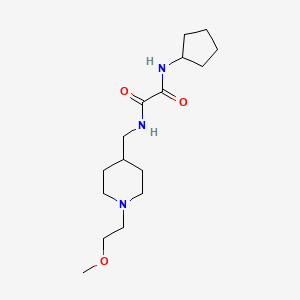

N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2-(trifluoromethyl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2-(trifluoromethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) pathway. This pathway is involved in B cell receptor signaling and plays a crucial role in the development and progression of B cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of B cell malignancies.

科学的研究の応用

Cobalt-Catalyzed Carbonylative Synthesis

Cobalt-catalyzed direct C-H carbonylative synthesis employs N-(2-(1H-indol-1-yl)phenyl)picolinamides for creating (NH)-indolo[1,2-a]quinoxalin-6(5H)-one skeletons. This method, leveraging benzene-1,3,5-triyl triformate as the CO source, showcases a pathway to construct complex organic molecules with potential pharmacological applications, particularly in the synthesis of PARP-1 inhibitors (Gao et al., 2020).

Solvent-Dependent Optical Rotation

Research on solvent-dependent optical rotation of related compounds underscores the significance of solvent interactions in modifying the optical properties of chiral molecules. This study provides insights into how hydrogen bonding and solvent electron donor properties influence the optical rotation of compounds, which is crucial for understanding their behavior in various chemical environments (Deguchi et al., 1993).

Anticancer Activity of Novel Benzamides

The development of certain novel N-(2-(2-(2-oxoindolin-3-ylidene)hydrazinecarbonyl)phenyl)-benzamides showcases the application in synthesizing compounds with notable antitumor activities. Through QSAR analyses and synthesis, this research contributes to medicinal chemistry by providing new candidates for cancer therapy, highlighting the broader utility of such compounds in drug discovery (Alafeefy et al., 2015).

Remote Trifluoromethylation

The study on remote C−H trifluoromethylation of N‐(quinolin‐8‐yl)benzamide derivatives, using a chitosan-based heterogeneous copper catalyst, represents a significant advancement in the field of organic synthesis. This research offers a novel method for incorporating trifluoromethyl groups into complex molecules, which is a valuable modification in the design of pharmacologically active compounds (Shen et al., 2016).

Synthesis and Modification of Benzamides

The versatility of benzamides in chemical synthesis is further demonstrated by studies focusing on their synthesis, modification, and the exploration of their chemical properties. These include methodologies for generating complex indoline and benzofuran derivatives, which serve as critical intermediates or end products in pharmaceutical synthesis and organic chemistry research (Wang et al., 2009).

特性

IUPAC Name |

N-[1-(oxolane-2-carbonyl)-2,3-dihydroindol-6-yl]-2-(trifluoromethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19F3N2O3/c22-21(23,24)16-5-2-1-4-15(16)19(27)25-14-8-7-13-9-10-26(17(13)12-14)20(28)18-6-3-11-29-18/h1-2,4-5,7-8,12,18H,3,6,9-11H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNELJRLHWNUSSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(tetrahydrofuran-2-carbonyl)indolin-6-yl)-2-(trifluoromethyl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-fluoro-N-(7-oxo-6,7-dihydro-5H-indeno[5,6-d][1,3]dioxol-5-yl)benzenecarboxamide](/img/structure/B2598443.png)

![2-methoxy-N-[2-[3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethyl]benzamide](/img/structure/B2598444.png)

![2-[5-(4-Hydroxyphenyl)-4-methyl-1,2,4-triazol-3-ylthio]acetamide](/img/structure/B2598445.png)

![7-[[1-(2-Methylpropyl)aziridin-2-yl]methoxy]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B2598450.png)

![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)cyclopentanecarboxamide](/img/structure/B2598452.png)

![3-[(4-benzylpiperazin-1-yl)carbonyl]benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2598454.png)

![1,3-dimethyl-N-(2-morpholinoethyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2598459.png)

![(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)(benzo[d]thiazol-2-yl)methanone](/img/structure/B2598463.png)